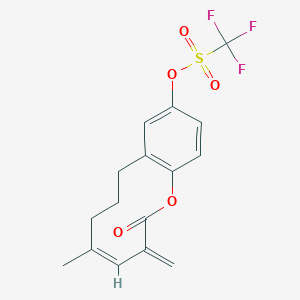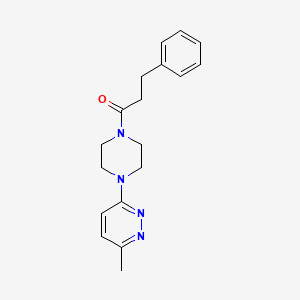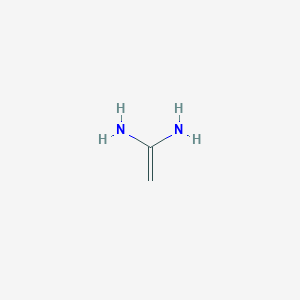
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one is an organic compound with a molecular formula of C12H15ClO This compound is characterized by the presence of a chlorophenyl group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of catalysts to reduce costs and environmental impact.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.
相似化合物的比较
1-(4-Chlorophenyl)-2,3-dimethylbutan-1-one can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain length.
1-(4-Chlorophenyl)-2,3-dimethylpentan-1-one: Similar structure but with an additional methyl group.
1-(4-Chlorophenyl)-2,3-dimethylhexan-1-one: Similar structure but with a longer alkyl chain.
属性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-8(2)9(3)12(14)10-4-6-11(13)7-5-10/h4-9H,1-3H3 |
InChI 键 |
GIRDYJRQZQMRSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)

![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)



![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
